molecular formula C11H13N3O2 B11513660 2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine CAS No. 28027-52-3

2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine

Cat. No.: B11513660
CAS No.: 28027-52-3
M. Wt: 219.24 g/mol
InChI Key: CVTNZTGTHNNCTN-UHFFFAOYSA-N
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Description

2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine is an indole derivative, a class of compounds known for their significant biological activities. Indole derivatives are prevalent in natural products and pharmaceuticals, playing crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine typically involves the nitration of 2-methylindole followed by a series of reactions to introduce the ethanamine group. One common method involves the nitration of 2-methylindole using nitric acid and sulfuric acid to yield 2-methyl-5-nitroindole. This intermediate is then subjected to a Mannich reaction with formaldehyde and dimethylamine to introduce the ethanamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ alternative nitration reagents and catalysts to minimize by-products and enhance the overall process .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 2-(2-methyl-5-amino-1H-indol-3-yl)ethanamine.

    Substitution: Halogenated or alkylated indole derivatives.

    Condensation: Imines or enamines.

Scientific Research Applications

2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of dyes and pigments due to its indole structure.

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can bind to specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-(5-methoxy-1H-indol-3-yl)ethanamine: Known for its role in the synthesis of melatonin.

    1H-indole-3-ethanamine, N-methyl-:

Uniqueness

2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine is unique due to the presence of both a nitro group and an ethanamine group on the indole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7-9(4-5-12)10-6-8(14(15)16)2-3-11(10)13-7/h2-3,6,13H,4-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTNZTGTHNNCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324055
Record name ST044859
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28027-52-3
Record name NSC405597
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST044859
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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